molecular formula C19H23N3O3 B2510941 N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 791086-46-9

N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No. B2510941
CAS RN: 791086-46-9
M. Wt: 341.411
InChI Key: XAROXZKQXLHLJI-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, commonly known as DIAD, is a chemical compound that has gained significant attention in the field of medicinal chemistry. DIAD is a spirocyclic compound that possesses a unique scaffold, making it a promising candidate for drug discovery and development.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized through processes such as aziridination and 1,3-dipolar cycloaddition. For example, a study by حسن البار (1997) explored the synthesis of diazadispirodecanes and triazadispirododecanes, which are structurally related to this compound (البار, 1997).

Potential Medical Applications

  • Research has been conducted on derivatives of this compound for potential cytotoxic effects. Modi et al. (2011) synthesized derivatives and evaluated their cytotoxic activity on cancer cell lines, indicating the potential for cancer treatment applications (Modi et al., 2011).
  • Another study by Bell et al. (2010) focused on developing orally bioavailable CGRP receptor antagonists, which included compounds structurally similar to this compound, for the treatment of migraines (Bell et al., 2010).
  • Sulima et al. (2021) synthesized a metabolite of a ghrelin receptor inverse agonist, related to this compound, which has implications for the treatment of alcohol use disorder (Sulima et al., 2021).

Anticancer Activity

  • A study by Karaburun et al. (2018) on 1H-inden-1-one substituted acetamide derivatives, closely related to this compound, showed significant growth inhibition in various cancer cell lines (Karaburun et al., 2018).

Antioxidant and Anti-inflammatory Properties

  • Koppireddi et al. (2013) synthesized novel acetamide derivatives, structurally related to this compound, and evaluated them for anti-inflammatory and antioxidant activity (Koppireddi et al., 2013).

Crystal Structure Analysis

  • The crystal structure of related compounds has been analyzed to understand the molecular structure and its implications for supramolecular arrangements (Graus et al., 2010).

Anticonvulsant Activity

  • El Kayal et al. (2022) synthesized derivatives and evaluated their potential as anticonvulsants using a PTZ-induced seizures model in mice (El Kayal et al., 2022).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c23-16(20-15-8-7-13-5-4-6-14(13)11-15)12-22-17(24)19(21-18(22)25)9-2-1-3-10-19/h7-8,11H,1-6,9-10,12H2,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAROXZKQXLHLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331928
Record name N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832562
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

CAS RN

791086-46-9
Record name N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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